Psb 11 hydrochloride
Description
Overview of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3) in Biological Systems
There are four known subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. wikipedia.org These receptors are widely distributed throughout the body's tissues and are involved in a vast array of physiological processes. ahajournals.orgresearchgate.net Although they all bind the endogenous ligand adenosine, they differ in their affinity for it, the G proteins they couple to, and the subsequent intracellular signaling pathways they activate. unife.it
A1 and A3 Receptors: These subtypes typically couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). unife.itresearchgate.netresearchgate.net They are considered high-affinity receptors. researchgate.net
A2A and A2B Receptors: These subtypes couple to Gs proteins, and their activation stimulates adenylyl cyclase, resulting in increased cAMP levels. unife.itresearchgate.net The A2A receptor is a high-affinity receptor, while the A2B receptor has a lower affinity for adenosine and is thought to be activated primarily under pathological conditions where extracellular adenosine concentrations are significantly elevated. researchgate.net
The distinct signaling and widespread distribution of these subtypes mean they regulate diverse functions, from heart rate and neurotransmitter release to inflammation and immune responses. wikipedia.orgresearchgate.net
Table 1: General Characteristics of Adenosine Receptor Subtypes
| Receptor Subtype | G-Protein Coupling | Second Messenger Effect | General Functions |
|---|---|---|---|
| A1 | Gi/o | ↓ cAMP | Myocardial depression, neuroprotection, regulation of neurotransmitter release. wikipedia.orge-century.us |
| A2A | Gs | ↑ cAMP | Vasodilation, anti-inflammatory effects, regulation of dopamine (B1211576) and glutamate (B1630785) release. wikipedia.org |
| A2B | Gs | ↑ cAMP | Involved in inflammation, asthma, and diabetes; activated by high adenosine levels. researchgate.nete-century.us |
| A3 | Gi/o | ↓ cAMP | Pro- and anti-inflammatory roles, cytoprotection, implicated in cancer and autoimmune diseases. unife.ite-century.us |
Physiological and Pathophysiological Significance of the Adenosine A3 Receptor
The A3 adenosine receptor (A3AR) holds a unique position among the subtypes due to its distinct expression patterns and dualistic role in disease. unife.it While present at low levels in most healthy tissues, the A3AR is significantly overexpressed in inflammatory cells and various types of cancer cells. unife.it This differential expression makes it an attractive target for therapeutic intervention.
The activation of the A3 receptor can lead to seemingly contradictory outcomes—both protective and detrimental—depending on the specific cell type and pathophysiological context. unife.it For instance, A3AR activation has been shown to be cardioprotective in ischemic conditions and to have anti-inflammatory effects in models of arthritis and inflammatory bowel disease. researchgate.netmdpi.com Conversely, it has also been implicated in pro-inflammatory responses and the induction of apoptosis in certain cancer cells. unife.itaging-us.com This complexity underscores the necessity of precise pharmacological tools to study its function. In the central nervous system, the A3 receptor is involved in modulating neuroinflammation and has been investigated for its neuroprotective potential. aging-us.com
Historical Development of Selective Adenosine Receptor Ligands
The journey to develop selective adenosine receptor ligands began with non-selective compounds. The endogenous agonist, adenosine itself, and non-selective antagonists like caffeine (B1668208) act on multiple receptor subtypes, leading to broad physiological effects such as changes in heart rate and alertness. wikipedia.org
Early medicinal chemistry efforts focused on modifying the adenosine molecule to create analogues with greater selectivity. nih.gov This led to the development of prototypical A3AR agonists like N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (IB-MECA) and 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), which showed significantly higher affinity for the A3 receptor compared to other subtypes. unife.it
Subsequently, research efforts expanded to discover potent and selective antagonists. This led to the development of compounds from different chemical classes, moving away from adenosine-like structures. A key breakthrough in this area was the creation of non-xanthine heterocyclic compounds. Among these, Psb 11 hydrochloride emerged as a highly potent and selective antagonist for the human A3 adenosine receptor. medchemexpress.com It is a competitive antagonist that also exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor. Its high affinity and selectivity make it an invaluable tool for experimental research.
Table 2: Binding Affinity (Ki) of this compound for Human Adenosine Receptors
| Compound | Human A1 Ki (nM) | Human A2A Ki (nM) | Human A3 Ki (nM) |
|---|---|---|---|
| This compound | Antagonises | Antagonises | 2.3 |
Data sourced from technical datasheets. medchemexpress.com
Rationale for the Development and Utilization of Highly Selective Pharmacological Tools in Purinergic Research
The development and use of highly selective pharmacological tools like this compound are driven by several critical scientific needs.
First, the ubiquitous nature of adenosine receptors means that non-selective drugs can cause a wide range of unintended side effects, limiting their therapeutic potential. ahajournals.orgnih.gov Selective ligands allow for the targeted modulation of a single receptor subtype, minimizing off-target effects.
Second, these tools are essential for basic research. By selectively blocking or stimulating a specific receptor subtype (e.g., using Psb 11 to block the A3 receptor), researchers can precisely determine that subtype's role in complex physiological and pathological processes. frontiersin.orgnih.gov This helps to unravel the intricate signaling networks that govern cellular function in health and disease.
Finally, the insights gained from using selective pharmacological probes can guide the design of new, more effective therapies. nih.govfrontiersin.org Understanding the specific contribution of the A3 receptor to inflammation, for example, allows for the rational development of A3-targeted drugs for conditions like rheumatoid arthritis or psoriasis. unife.it Therefore, highly selective compounds are not just research curiosities; they are foundational tools for advancing medicine. nih.govnih.gov
Structure
3D Structure of Parent
Properties
CAS No. |
444717-56-0 |
|---|---|
Molecular Formula |
C16H18ClN5O |
Molecular Weight |
331.80 g/mol |
IUPAC Name |
(8R)-8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride |
InChI |
InChI=1S/C16H17N5O.ClH/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10;/h4-8,11,17H,3,9H2,1-2H3;1H/t11-;/m1./s1 |
InChI Key |
GXTWRDNRTCRTTO-RFVHGSKJSA-N |
SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Isomeric SMILES |
CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1.Cl |
Synonyms |
8-ethyl-4-methyl-2-phenyl-4,5,7,8-tetrahydro-1H-imidazo(2,1-i)purin-5-one PSB 11 PSB-11 PSB11 cpd |
Origin of Product |
United States |
Pharmacological Characterization of Psb 11 Hydrochloride As an Adenosine A3 Receptor Ligand
Ligand Activity Profile at Adenosine (B11128) A3 Receptors
Psb 11 hydrochloride demonstrates a dual activity profile at the human adenosine A3 receptor, functioning as both a competitive antagonist and an inverse agonist. tocris.com
Antagonistic Properties of this compound at Human A3 Receptors
This compound is a potent antagonist of the human A3 adenosine receptor, exhibiting a high affinity with a reported Ki value of 2.3 nM. medchemexpress.com Ki is the inhibition constant, representing the concentration of the antagonist required to occupy 50% of the receptors. This high affinity underscores its potent ability to block the binding of the endogenous agonist, adenosine, to the A3 receptor. Notably, its affinity for the rat A3 receptor is significantly lower, with a Ki value greater than 10,000 nM, indicating substantial species-specific differences. tocris.com
Inverse Agonistic Effects of this compound at Human A3 Receptors
In addition to its antagonistic properties, this compound also exhibits inverse agonistic activity at the human A3 receptor. tocris.com This was demonstrated in [35S]GTPγS binding assays using CHO cells expressing the human A3 receptor, where this compound produced a concentration-dependent decrease in basal G protein activation. tocris.com The reported IC50 value for this inverse agonistic effect is 36 nM. tocris.com An IC50 value represents the concentration of an inhibitor required to reduce the response by half. This indicates that this compound can reduce the constitutive activity of the A3 receptor in the absence of an agonist.
Receptor Selectivity Profile of this compound
A crucial aspect of the pharmacological characterization of this compound is its selectivity for the A3 adenosine receptor over other adenosine receptor subtypes (A1, A2A, and A2B).
Selectivity over Human Adenosine A1 Receptors
This compound displays a high degree of selectivity for the human A3 receptor over the human A1 receptor. The affinity of this compound for the human A1 receptor is significantly lower, with a reported Ki value of 4.1 µM. tocris.com This represents a selectivity of over 1000-fold for the A3 receptor compared to the A1 receptor. tocris.com
Selectivity over Human Adenosine A2A Receptors
Similar to its selectivity over the A1 receptor, this compound is also highly selective against the human A2A receptor. The Ki value for its interaction with the human A2A receptor is 3.3 µM. tocris.com This also demonstrates a selectivity of over 1000-fold for the A3 receptor. tocris.com
Selectivity over Human Adenosine A2B Receptors
While specific Ki values for the human A2B receptor are not as consistently reported in the provided context, the general consensus from selectivity panel screenings indicates that this compound has minimal activity at A2B receptors at concentrations where it is potent at the A3 receptor. For instance, one study noted that at a concentration of 1 µM, this compound caused minimal displacement of the radioligand on the human A2B receptor. acs.org
Data Tables
Table 1: Ligand Activity of this compound at Human Adenosine A3 Receptors
| Parameter | Value | Assay System |
| Antagonistic Affinity (Ki) | 2.3 nM | Radioligand binding assay |
| Inverse Agonist Activity (IC50) | 36 nM | [35S]GTPγS binding assay |
Table 2: Receptor Selectivity of this compound
| Receptor Subtype | Ki Value (Human) | Selectivity (fold vs. hA3) |
| A3 | 2.3 nM | - |
| A1 | 4.1 µM | > 1000 |
| A2A | 3.3 µM | > 1000 |
| A2B | Low affinity (specific Ki not detailed) | High |
Species-Dependent Pharmacological Activity of this compound
A crucial aspect of the pharmacological characterization of this compound is its pronounced species selectivity. This selectivity is primarily observed in its differential affinity and activity at the adenosine A3 receptors of humans versus rodents, such as rats and mice. nih.gov The amino acid sequence identity for the A3AR between humans and rats is only 72%, and 73% between humans and mice, which contributes to these significant pharmacological differences. nih.gov
Differential Activity at Human Adenosine A3 Receptors
This compound demonstrates high affinity for the human adenosine A3 receptor. medchemexpress.comchemsrc.com It acts as a potent antagonist, and more specifically, has been characterized as an inverse agonist at this receptor. In functional assays, such as the [35S]GTPγS binding assay in CHO cells expressing the human A3 receptor, this compound exhibits an IC50 value of 36 nM, indicating its ability to reduce the basal activity of the receptor.
The binding affinity of this compound for the human A3AR is reported with a Ki value of 2.3 nM. abcam.commedchemexpress.comchemsrc.com This high affinity underscores its potency at the human variant of this receptor. Furthermore, it displays significant selectivity for the human A3AR over other human adenosine receptor subtypes, with Ki values of 4.1 μM for the A1 receptor and 3.3 μM for the A2A receptor, representing over 1000-fold selectivity.
Limited or Absent Activity at Rodent (Rat and Mouse) Adenosine A3 Receptors
In stark contrast to its high potency at the human A3AR, this compound shows markedly lower affinity for rodent A3 receptors. For the rat A3 receptor, the Ki value is greater than 10,000 nM, and for the mouse A3AR, the Ki value is 6.36 µM. nih.gov This demonstrates a dramatic decrease in affinity compared to the human receptor.
This low affinity translates to limited or no functional activity at rodent A3 receptors. nih.govnih.gov Consequently, this compound is considered largely inactive in these species. nih.govresearchgate.net This lack of significant activity at rat and mouse A3 receptors is a critical consideration for its use in preclinical research.
Interactive Data Table: Binding Affinities (Ki) of this compound at Adenosine A3 Receptors
| Species | Receptor Subtype | Ki (nM) |
| Human | A3 | 2.3 abcam.com |
| Rat | A3 | >10,000 abcam.com |
| Mouse | A3 | 6,360 nih.gov |
Implications of Species Selectivity for Preclinical Research Models
The profound species-dependent activity of this compound has significant implications for its application in preclinical research. The high potency and selectivity for the human A3AR make it an excellent pharmacological tool for in vitro studies using human cells and tissues to investigate the role of this receptor in various physiological and pathological processes. nih.govacs.org
However, its inactivity at rodent A3 receptors renders it unsuitable for in vivo studies in rats and mice aimed at elucidating the function of the A3AR. nih.govnih.gov The use of this compound in these animal models would not yield meaningful data regarding A3AR-mediated effects. This highlights the critical importance of selecting pharmacological tools with appropriate species cross-reactivity for translational research. nih.gov The significant differences in A3AR pharmacology between humans and rodents necessitate the use of alternative antagonists that are active in these species, such as DPTN or MRS1523, for preclinical animal studies. nih.gov The species selectivity of ligands like this compound underscores the challenge of extrapolating findings from animal models to human physiology and pathology in the context of adenosine A3 receptor research. nih.govacs.org
Molecular and Cellular Mechanisms Governing Psb 11 Hydrochloride Action
Characterization of Adenosine (B11128) Receptor Binding Kinetics
Association and Dissociation Rates of Psb 11 Hydrochloride
Kinetic studies have been conducted to determine the association (kon) and dissociation (koff) rate constants of this compound. These parameters provide insight into how quickly the compound binds to and separates from the A3 adenosine receptor. In one study, the kon of [3H]PSB-11 was determined to be 0.281 ± 0.04 × 10⁸ M⁻¹ min⁻¹ and the koff was 0.3992 ± 0.02 min⁻¹ at 25°C. acs.org Another study using a different experimental setup at 10°C reported the kinetic parameters of [3H]PSB-11 at the Nluc-A3AR. nih.gov The dissociation of [3H]PSB-11 from A3 receptors can be influenced by allosteric modulators; for instance, amiloride (B1667095) and its analogue HMA have been shown to increase the dissociation rate. nih.gov
Equilibrium Binding Parameters for this compound
The equilibrium binding parameters of this compound are a measure of its binding affinity for the adenosine receptors. It exhibits a high affinity for the human A3 adenosine receptor, with a reported Ki value of 2.3 nM. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com In contrast, its affinity for the rat A3 receptor is significantly lower, with a Ki value greater than 10,000 nM. tocris.com This demonstrates a high degree of species selectivity. Furthermore, this compound shows more than 1000-fold selectivity for the human A3 receptor over human A1 and A2A receptors, where the Ki values are 4.1 µM and 3.3 µM, respectively. tocris.com The affinity of this compound can be influenced by experimental conditions, such as incubation time. For example, the apparent affinity of a covalent derivative of PSB-11 was shown to increase with longer preincubation times. nih.gov
| Receptor Subtype | Species | Ki Value |
| A3 Adenosine Receptor | Human | 2.3 nM medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |
| A3 Adenosine Receptor | Rat | >10,000 nM tocris.com |
| A1 Adenosine Receptor | Human | 4.1 µM tocris.com |
| A2A Adenosine Receptor | Human | 3.3 µM tocris.com |
Modulation of G Protein Coupling and Downstream Signaling by this compound
As an antagonist, this compound modulates the coupling of the A3 adenosine receptor to its associated G proteins and subsequently affects downstream signaling pathways.
Inhibition of [35S]GTPγS Binding to A3 Receptors
This compound has been shown to act as an inverse agonist in [35S]GTPγS binding assays in CHO cells expressing the human A3 receptor (hA3-CHO cells), with an IC50 value of 36 nM. tocris.com This indicates that it not only blocks the action of agonists but also reduces the basal level of G protein activation. The inverse agonistic properties of this compound are a key feature of its pharmacological profile. abcam.com Studies on related A3 receptor antagonists have also utilized [35S]GTPγS binding assays to correlate receptor residence time with the degree of insurmountable antagonism. acs.orguniversiteitleiden.nl
Effects on Adenylyl Cyclase Activity and Cyclic AMP Modulation
The A3 adenosine receptor is typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist and inverse agonist, this compound can block the inhibitory effect of A3 agonists on adenylyl cyclase. This can result in a relative increase in cAMP levels compared to the agonist-stimulated state. The modulation of cAMP levels is a critical downstream consequence of A3 receptor antagonism. nih.govresearchgate.net
Investigation of Downstream Signal Transduction Pathways
The binding of a ligand to a receptor initiates a cascade of intracellular events known as a signaling pathway. pressbooks.pub These pathways involve second messengers and enzymes that ultimately lead to a cellular response. pressbooks.pub The antagonism of the A3 receptor by this compound can influence various downstream signaling pathways. While specific studies focusing solely on the comprehensive downstream signaling of this compound are limited in the provided results, the modulation of G protein coupling and cAMP levels are primary events that trigger further downstream effects. pressbooks.pub The investigation of these broader signal transduction pathways is an ongoing area of research to fully understand the cellular consequences of A3 receptor antagonism by compounds like this compound. nih.govnih.govdb-thueringen.de
Allosteric Modulatory Interactions with Adenosine A3 Receptors
This compound is a potent and selective competitive antagonist of the human adenosine A3 receptor (A3R), exhibiting a high affinity with a Ki value of 2.3 nM. medchemexpress.commedchemexpress.com It functions by binding to the same site as the endogenous agonist, adenosine, thereby blocking receptor activation. This is distinct from allosteric modulators, which bind to a topographically separate site on the receptor to influence agonist binding and/or efficacy. nih.gov Scientific literature characterizes this compound as a competitive antagonist and, in some functional assays, an inverse agonist, rather than an allosteric modulator. dcchemicals.com Its tritiated form, [3H]PSB-11, is a widely used radioligand in research to probe the A3 receptor's orthosteric binding site and to characterize the effects of other compounds, including true allosteric modulators. nih.govnih.gov
Identification of Potential Allosteric Sites Affecting this compound Binding
This compound binds to the orthosteric site of the adenosine A3 receptor, the same primary binding site recognized by the endogenous ligand adenosine. medchemexpress.com The concept of allosteric modulation involves a separate and distinct binding site. While allosteric sites on the A3 receptor have been identified, they are characterized by their interaction with allosteric modulators, not with orthosteric ligands like this compound.
Mutagenesis studies have identified several amino acid residues critical for the action of known A3R allosteric modulators, suggesting their proximity to an allosteric binding domain. These sites are distinct from the orthosteric pocket where this compound binds. For instance, studies have explored regions like the second extracellular loop (EL2) and a sodium binding pocket as potential locations for allosteric modulation. universiteitleiden.nl The binding of allosteric modulators to these sites can alter the receptor's conformation, thereby affecting the binding or efficacy of an orthosteric ligand. However, the binding of this compound itself is not governed by these allosteric sites; instead, it serves as a tool to study them.
Influence on Agonist and Antagonist Dissociation Kinetics at the A3 Receptor
The primary method for identifying an allosteric modulator is to observe its effect on the dissociation kinetics (the rate at which a ligand unbinds from the receptor) of a known orthosteric ligand. A positive allosteric modulator (PAM) typically slows the dissociation of an agonist, while a negative allosteric modulator (NAM) may accelerate it.
Studies on various compounds have demonstrated that true allosteric modulators of the A3 receptor alter the dissociation kinetics of A3R agonists. For example, compounds like VUF5455 and various imidazoquinoline derivatives decrease the dissociation rate of the agonist radioligand [¹²⁵I]I-AB-MECA. acs.orgnih.gov In contrast, these allosteric modulators have been shown to have no significant effect on the dissociation rate of the antagonist [3H]PSB-11 from the A3 receptor. nih.govrecercat.cat This lack of effect underscores that this compound does not engage with these allosteric mechanisms and binds competitively at the orthosteric site.
However, some compounds, such as amiloride analogues, have been shown to function as allosteric inhibitors by increasing the dissociation rate of [3H]PSB-11, demonstrating that the antagonist's kinetics can be modulated allosterically by certain molecules. nih.gov For instance, 5-(N,N-hexamethylene)amiloride (HMA) was found to significantly increase the dissociation rate of [3H]PSB-11. nih.govuniversiteitleiden.nl Another compound, SCH-202676, was found to not significantly influence the dissociation rate of [3H]PSB-11. nih.gov
The table below summarizes the observed effects of various allosteric modulators on the dissociation kinetics of the antagonist [3H]PSB-11 at the human A3 adenosine receptor.
| Compound | Class | Effect on [3H]PSB-11 Dissociation Rate | Reference |
| VUF5455 | Pyridinylisoquinoline Derivative (PAM) | No significant influence | nih.gov |
| DU124183 | Imidazoquinoline Derivative (PAM) | No significant influence | |
| Amiloride | Diuretic | Increased | nih.gov |
| 5-(N,N-dimethyl)amiloride (DMA) | Amiloride Analogue | Increased | nih.gov |
| 5-(N,N-hexamethylene)amiloride (HMA) | Amiloride Analogue | Increased | nih.govuniversiteitleiden.nl |
| SCH-202676 | Allosteric Modulator | Not significantly influenced | nih.gov |
These findings collectively confirm that while the A3 receptor possesses allosteric sites that can influence antagonist binding, this compound itself acts as a competitive antagonist, serving as a critical tool for the study of these complex receptor dynamics.
Synthetic Chemistry and Radiochemical Applications of Psb 11 Hydrochloride
Development of Chemical Synthesis Methodologies for Psb 11 Hydrochloride
The synthesis of PSB-11 hydrochloride and its analogs is a critical aspect of its application in research. Efficient and scalable synthetic routes are necessary to produce the quantities required for extensive in vitro and in vivo studies.
The general synthetic strategy involves the construction of the core xanthine (B1682287) scaffold followed by functionalization. Established methods for the preparation of related 8-substituted xanthines often involve the coupling of 5,6-diaminouracil (B14702) derivatives with carboxylic acids. tandfonline.com One common method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl) as a coupling reagent. tandfonline.com Another approach involves the activation of the carboxylic acid by forming the corresponding acid chloride. tandfonline.com
A scalable synthesis is crucial for advancing research from laboratory-scale experiments to preclinical and clinical studies, which often require gram quantities of the compound. clockss.orgfrontiersin.org The development of such routes involves addressing challenges like moderate yields and the need for hazardous reagents, aiming for a more streamlined and efficient process. frontiersin.org
The optimization of reaction conditions is paramount for maximizing the yield and purity of PSB-11 hydrochloride. For the related compound PSB-10, several critical steps in the synthesis were modified to ensure reproducibility on a multi-gram scale. clockss.org For instance, the workup procedure for the final cyclization step was significantly improved. It was discovered that the product isolated after the evaporation of excess thionyl chloride was the monohydrochloride salt of PSB-10. This salt was found to be soluble in hot methanol (B129727) but nearly insoluble in isopropanol, a property that was exploited for efficient purification. By dissolving the crude product in a small amount of hot methanol and then precipitating it with isopropanol, PSB-10 hydrochloride could be isolated with a purity exceeding 99% and in yields of about 90%. clockss.org
General strategies for optimizing chemical reactions include the systematic variation of parameters such as temperature, reaction time, solvent, and catalyst loading. Design of Experiment (DoE) methodologies can be employed to efficiently explore the parameter space and identify optimal conditions. Such approaches have been successfully used to improve the yield and selectivity of various chemical transformations.
Expedient and Scalable Synthetic Routes
Radioligand Development from this compound Scaffolds
The high affinity and selectivity of PSB-11 for the human A₃ adenosine (B11128) receptor make it an excellent candidate for the development of radioligands for receptor binding studies.
Tritiated PSB-11 ([³H]PSB-11) has been synthesized and established as a valuable radioligand for studying human A₃ adenosine receptors. clockss.org The synthesis of [³H]PSB-11 is accomplished through the catalytic dehalogenation of a suitable precursor, PSB-10, which is an 8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl) derivative, in the presence of tritium (B154650) gas. clockss.org This process replaces the chlorine atoms with tritium, resulting in the radiolabeled compound. [³H]PSB-11 has demonstrated high affinity and selectivity for human A₃ adenosine receptors with a low degree of non-specific binding, making it a powerful tool in pharmacological research. clockss.org
[³H]PSB-11 is extensively used in quantitative radioligand binding assays to characterize the affinity and kinetics of other compounds for the A₃ adenosine receptor. In these assays, [³H]PSB-11 binds to the receptor, and the ability of unlabeled test compounds to displace the radioligand is measured. This allows for the determination of the binding affinity (Ki) of the test compounds.
For instance, in equilibrium displacement assays, membranes from cells expressing the A₃ receptor are incubated with a fixed concentration of [³H]PSB-11 and varying concentrations of a competing ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the Ki value. Such assays have been used to evaluate the affinity of a wide range of A₃ receptor agonists and antagonists. researchgate.netrsc.org
Furthermore, competition association assays using [³H]PSB-11 are employed to determine the kinetic parameters (association and dissociation rates) of unlabeled ligands. researchgate.netrsc.org These kinetic studies provide deeper insights into the drug-receptor interactions beyond simple affinity measurements. However, it has been noted that for some kinetic studies, the association rate of [³H]PSB-11 had to be slowed by conducting the experiments at low temperatures (10 °C) to achieve accurate measurements. nih.govwhiterose.ac.uk
The following table summarizes the key parameters of [³H]PSB-11 in radioligand binding assays.
| Parameter | Value/Condition | Source |
| Receptor Target | Human Adenosine A₃ Receptor | clockss.org |
| Assay Type | Equilibrium Displacement & Competition Association | researchgate.netrsc.orgnih.gov |
| Typical Concentration | ~10 nM | nih.govwhiterose.ac.uk |
| Temperature for Kinetic Assays | 10 °C | nih.govwhiterose.ac.uk |
| Non-specific Binding Determination | In the presence of 100 µM NECA | whiterose.ac.uk |
Synthesis of Tritiated this compound ([3H]Psb 11) for Receptor Studies
Utilization in Affinity-Based Probes for Adenosine Receptor Profiling
PSB-11 hydrochloride has also served as a crucial tool in the development of affinity-based probes (AfBPs) for profiling adenosine receptors. These probes are designed to bind covalently to the target receptor, allowing for its visualization and characterization.
In the development of AfBPs for the human A₃ adenosine receptor, PSB-11 is often used as a reversible antagonist to confirm the specificity of the probe's binding. nih.govresearchgate.net For example, in experiments to validate the labeling of the A₃ receptor by a newly synthesized probe, pre-incubation with PSB-11 is shown to block the binding of the probe, demonstrating that the probe binds to the same site as PSB-11. nih.govzhaojgroup.comuniversiteitleiden.nl
Furthermore, radioligand displacement assays using [³H]PSB-11 are a standard method to determine the apparent affinity of these newly developed probes for the A₃ receptor. nih.govresearchgate.net The ability of the probes to displace [³H]PSB-11 from the receptor provides a quantitative measure of their binding potency. These studies are essential for the validation and characterization of new chemical tools aimed at understanding the complex pharmacology of adenosine receptors.
The table below provides an overview of the application of PSB-11 in the context of affinity-based probes.
| Application of PSB-11 | Experimental Use | Source |
| Specificity Control | Pre-incubation to block the binding of affinity probes | nih.govzhaojgroup.comuniversiteitleiden.nl |
| Affinity Determination | Used in radioligand displacement assays to determine the Ki of new probes | nih.govresearchgate.net |
Applications of Psb 11 Hydrochloride in Investigating Adenosine A3 Receptor Mediated Biological Processes
Studies in Recombinant Cell Expression Systems
Recombinant cell lines that are engineered to express specific receptors are fundamental tools in pharmacology. They provide a controlled environment to study receptor-ligand interactions and downstream signaling pathways without the interference of other receptor subtypes. Psb 11 hydrochloride has been extensively used in such systems, particularly in Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells expressing the human A3 adenosine (B11128) receptor.
Human A3 Receptor Studies in Chinese Hamster Ovary (CHO) Cells
Chinese Hamster Ovary (CHO) cells are a common host for the stable expression of recombinant human A3 adenosine receptors (hA3AR). In this system, this compound has been characterized as a high-affinity antagonist and inverse agonist. tocris.comunife.it
Early characterization in transfected CHO cells revealed that the radiolabeled form of the compound, [³H]PSB-11, exhibited a dissociation constant (Kd) value of 4.9 nM. nih.gov Further studies established its high affinity for the hA3AR with an inhibitory constant (Ki) value of 2.3 nM. unife.itchemsrc.com This high affinity makes it a reliable competitive antagonist for studying the binding of other potential A3R ligands.
In functional assays, this compound demonstrates inverse agonist activity. In hA3-CHO cells, it was shown to inhibit the basal activity of the receptor in a [³⁵S]GTPγS binding assay with an IC₅₀ value of 36 nM. tocris.com This assay measures the activation of G-proteins, and the inhibitory effect of this compound confirms its ability to reduce the receptor's intrinsic signaling activity.
Researchers have also utilized this compound as a tool to validate the specificity of other chemical probes. For instance, in the development of affinity-based probes for the hA3AR, this compound was used in competition assays. acs.orgnih.govresearchgate.net Pre-incubation of hA3AR-expressing CHO cells with this compound was shown to reduce or block the signal from the fluorescent probe, confirming that the probe's binding was specific to the A3 receptor. acs.orgnih.govresearchgate.net These experiments underscore the utility of this compound as a standard for validating receptor-specific interactions in recombinant systems.
| Parameter | Value | Cell System | Assay Type | Reference |
| Ki | 2.3 nM | CHO-hA3AR | Radioligand Binding | unife.itchemsrc.com |
| Kd | 4.9 nM | CHO-hA3AR | Radioligand Binding ([³H]PSB-11) | nih.gov |
| IC₅₀ | 36 nM | CHO-hA3AR | [³⁵S]GTPγS Binding (Inverse Agonism) | tocris.com |
| Bmax | 3,500 fmol/mg protein | CHO-hA3AR | Radioligand Binding ([³H]PSB-11) | nih.gov |
Human A3 Receptor Studies in Human Embryonic Kidney (HEK293) Cells
Human Embryonic Kidney (HEK293) cells are another widely used platform for expressing recombinant G-protein coupled receptors, including the hA3AR. This compound has been instrumental in characterizing the receptor's pharmacology in this cell system.
In studies investigating allosteric modulation of the hA3AR, the dissociation of the radiolabeled antagonist [³H]PSB-11 from membranes of HEK293 cells expressing the receptor was examined. nih.gov It was observed that while certain compounds slowed the dissociation of an agonist radioligand, they had no effect on the dissociation rate of [³H]PSB-11. nih.gov This demonstrated that the allosteric effects were specific to the agonist-occupied state of the receptor and highlighted the role of this compound as a stable antagonist reference. nih.gov
Furthermore, this compound is used in radioligand binding assays to determine the affinity and selectivity of new compounds. researchgate.netacs.org For example, its tritiated form, [³H]PSB-11, serves as the radioligand in competition binding assays where increasing concentrations of a test compound are used to displace it from the receptor, allowing for the calculation of the test compound's Ki value. researchgate.net These assays are crucial for the pharmacological profiling of novel A3AR ligands. Studies have also confirmed the inactivity of this compound at rat and mouse A3 receptors, reinforcing its selectivity for the human subtype. nih.gov
| Application | Cell System | Key Finding | Reference |
| Allosteric Modulation Study | HEK293-hA3AR | Dissociation of [³H]PSB-11 was unaffected by allosteric modulators, indicating state-specific effects of the modulators. | nih.gov |
| Radioligand Binding | HEK293-hA3AR | Used as the radioligand ([³H]PSB-11) to characterize the binding of unlabeled ligands. | researchgate.net |
| Selectivity Profiling | HEK293-hA3AR | Confirmed as a potent human A3AR antagonist while being largely inactive at rodent A3ARs. | nih.gov |
Investigations in Primary Cell Cultures and Tissue Models
Beyond recombinant systems, this compound is applied to studies using primary cells and tissue models to explore the physiological and pathophysiological roles of the A3 adenosine receptor in a more biologically relevant context.
Elucidation of Adenosine A3 Receptor Roles in Cell Differentiation (e.g., Odontoblastic Differentiation)
The adenosine A3 receptor is implicated in cellular differentiation processes. A key example is its role in odontoblastic differentiation, the process by which dental pulp cells become odontoblasts, the cells that form dentin.
A study investigating the effects of adenosine receptors on ATP-induced odontoblastic differentiation of human dental pulp cells (HDPCs) utilized this compound as a selective A3R antagonist. abcam.combjmu.edu.cn The researchers found that ATP could induce the expression of odontoblastic markers, such as dentin matrix protein 1 (DMP1) and dentin sialophosphoprotein (DSPP). bjmu.edu.cn When the HDPCs were pretreated with this compound before ATP exposure, the ATP-induced upregulation of these markers was significantly decreased. bjmu.edu.cn This finding indicates that the A3 adenosine receptor is actively involved in and plays a positive role in the signaling cascade that leads to odontoblastic differentiation. bjmu.edu.cn
Modulation of Cellular Proliferation and Functional Responses
The A3 adenosine receptor is known to have dual effects on cell proliferation, being either pro- or anti-proliferative depending on the cell type and context. unife.it A3R antagonists like this compound are critical tools for dissecting these roles.
Research has shown that the A3R is overexpressed in certain cancer cells and its activation can influence tumor growth. unife.it For instance, studies on human glioblastoma cells have explored the use of A3R antagonists to inhibit cell proliferation. unife.it While not the sole compound studied, the family of potent A3R antagonists to which this compound belongs has been instrumental in demonstrating that blocking the A3R can be a strategy to control the growth of such cancer cells. unife.it The anti-inflammatory effects noted for this compound also point to its utility in studying functional responses in immune cells, where A3R activation is a key modulator of the inflammatory response. abcam.com
Contributions to Understanding A3 Receptor Signaling in Specific Cell Lineages
This compound has significantly contributed to the understanding of A3R signaling pathways. The A3 receptor primarily couples to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. unife.it
As an antagonist and inverse agonist, this compound can block these effects. tocris.commedchemexpress.com By using this compound, researchers can confirm whether a specific cellular response is mediated through the A3R-Gi-cAMP pathway. Its ability to act as an inverse agonist, as shown in [³⁵S]GTPγS binding assays in CHO cells, means it can reduce the basal signaling of the receptor even in the absence of an agonist. tocris.com This property is particularly useful for studying cell lineages that may have high constitutive A3R activity. The compound's high selectivity for the human A3R over other adenosine receptor subtypes and over rodent A3Rs makes it a precise tool for isolating and studying the specific signaling functions of the human A3 receptor in various cell lines. tocris.comnih.gov
Mechanistic Insights into Adenosine A3 Receptor Physiological Functions
The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that plays a significant role in a variety of physiological and pathophysiological processes. rndsystems.compatsnap.com As a member of the adenosine receptor family, it is activated by the endogenous nucleoside adenosine, particularly under conditions of cellular stress such as hypoxia and inflammation. nih.gov Understanding the mechanisms through which the A3AR exerts its effects is crucial, and selective antagonists like this compound are invaluable tools in this research.
Role of A3 Receptor Antagonism in Modulating Intracellular Signaling Networks
The antagonism of the adenosine A3 receptor provides a powerful method for dissecting its role in complex intracellular signaling cascades. This compound is a potent and highly selective antagonist for the human A3 receptor, which makes it a valuable research tool. tocris.com It exhibits a high affinity for the human A3AR (with a Ki value of 2.3 nM) and displays over 1000-fold selectivity for this receptor compared to human A1 and A2A receptors. tocris.comchemsrc.com This selectivity allows researchers to specifically block A3AR-mediated pathways and observe the resulting cellular changes.
The A3AR primarily couples to inhibitory G proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. nih.gov Furthermore, A3AR activation can stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent increase in intracellular calcium (Ca²⁺) concentrations. nih.gov Antagonists like this compound work by binding to the A3 receptor and preventing adenosine from activating these downstream pathways. patsnap.com
Research has also implicated the A3AR in the modulation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways, often through the upstream activation of phosphoinositide 3-kinase (PI3K). nih.gov For instance, studies using A3AR-humanized mice demonstrated that an A3AR agonist could induce an elevation in intracellular Ca²⁺, an effect that was completely blocked by a human A3AR antagonist. nih.gov Interestingly, the same study found that the agonist-stimulated human A3AR was not sufficient to activate PI3K gamma-dependent signaling pathways in mouse cells, highlighting the complexity of receptor-G protein coupling. nih.gov
This compound also exhibits inverse agonist properties, meaning that in the absence of an agonist, it can reduce the basal level of receptor activity. tocris.com This has been observed in [³⁵S]GTPγS binding assays, where this compound reduced constitutive A3AR signaling. tocris.com This characteristic is particularly useful for investigating the physiological relevance of any intrinsic, agonist-independent activity of the A3 receptor.
Table 1: Binding Affinity of this compound for Adenosine Receptors This table summarizes the high affinity and selectivity of this compound for the human A3 adenosine receptor. Data sourced from Tocris Bioscience. tocris.com
| Receptor Subtype | Ki Value (nM) |
| Human A3 | 2.3 |
| Rat A3 | >10,000 |
| Human A1 | 4,100 |
| Human A2A | 3,300 |
Table 2: A3AR-Mediated Signaling Pathways and the Effect of Antagonism This table outlines the primary intracellular signaling pathways affected by A3 receptor activation and how antagonists like this compound modulate these effects.
| Signaling Pathway Component | Effect of A3AR Activation | Effect of A3AR Antagonism |
| G Protein Coupling | Primarily Gi/o | Blocks G protein activation |
| Adenylyl Cyclase | Inhibition | Prevents inhibition, restoring cAMP levels |
| Phospholipase C (PLC) | Stimulation | Blocks stimulation, preventing IP3 and Ca²⁺ increase. nih.gov |
| MAPK (e.g., ERK1/2) | Stimulation | Prevents stimulation. nih.gov |
Understanding Adenosine Homeostasis and Receptor Crosstalk
Adenosine is a crucial signaling nucleoside that is endogenously produced, with its extracellular levels rising significantly during metabolic stress, cell damage, ischemia, and inflammation. nih.gov This elevation in extracellular adenosine acts as a local danger signal, and adenosine receptors, including the A3 subtype, function as sensors that initiate protective cellular responses. nih.govmedchemexpress.com The A3AR is often overexpressed in inflammatory and cancer cells, making it a key player in the pathophysiology of these conditions. unife.it Antagonists like this compound are instrumental in studying the role of A3AR in these contexts by allowing for the specific blockade of its function.
The biological response to adenosine is further complicated by the phenomenon of receptor crosstalk, where different adenosine receptor subtypes interact with and modulate each other's function, often by forming receptor heteromers. mdpi.com A notable example is the interaction between the A2A and A3 adenosine receptors.
Research on cells co-expressing both A2A and A3 receptors has revealed a significant functional crosstalk between them. mdpi.com Studies using primary neurons and microglia showed that A2A and A3 receptors can form heteromers. mdpi.com In these heteromeric complexes, the signaling capacity of the A3 receptor is often inhibited. For instance, the ability of an A3R agonist to inhibit cAMP production was only observed when the A2A receptor was simultaneously blocked by a selective antagonist. mdpi.com This suggests a negative crosstalk, where the A2A receptor component of the heteromer masks the Gi-mediated signaling of the A3 receptor. Conversely, A3 receptor activation can sometimes dampen the signaling output of the A2A receptor. mdpi.com
Table 3: Functional Crosstalk Between A2A and A3 Adenosine Receptors This table illustrates the functional outcomes observed in cells expressing A2A-A3 receptor heteromers, highlighting the negative modulation between the two receptors. mdpi.com
| Condition | A3R Agonist Effect (e.g., ↓cAMP) | A2A R Agonist Effect (e.g., ↑cAMP) | Interpretation |
| Agonist alone | Reduced or absent | Signal produced | A2A R signaling is dominant or A3R signaling is inhibited within the heteromer. |
| A3R Agonist + A2A R Antagonist | Potentiated/Restored | N/A | Blockade of A2A R unmasks the inhibitory signaling of the A3R. |
| A2A R Agonist + A3R Agonist | Reduced A2A R signal | N/A | A3R activation can negatively modulate A2A R-mediated signaling. |
Methodological Approaches and Experimental Considerations in Psb 11 Hydrochloride Research
Quantitative Radioligand Binding Assay Protocols
Radioligand binding assays are fundamental in pharmacologically profiling Psb 11 hydrochloride. These assays use the tritiated version, [3H]PSB-11, to directly quantify the interaction between the ligand and the A3 adenosine (B11128) receptor, typically expressed in cell membranes from cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293). nih.govacs.org
Saturation binding experiments are performed to determine the equilibrium dissociation constant (Kd) of [3H]PSB-11 and the total receptor density (Bmax) in a given tissue or cell preparation. In this assay, membrane preparations expressing the A3 receptor are incubated with increasing concentrations of [3H]PSB-11 until equilibrium is reached.
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand, such as 10 µM Cl-IB-MECA) from the total binding. nih.gov The resulting data, when plotted, yields a saturation curve that can be analyzed to determine the Kd, which represents the concentration of radioligand at which 50% of the receptors are occupied. This value is an inverse measure of the radioligand's affinity. The Bmax value reflects the total number of binding sites in the preparation. nih.gov For [3H]PSB-11, a Kd value of 4.9 nM has been reported at A3 adenosine receptors. nih.gov
Competition binding assays are the most common method for determining the affinity (expressed as the inhibition constant, Ki) of unlabeled ligands, including this compound itself, for the A3 receptor. In this setup, a fixed concentration of the radioligand [3H]PSB-11 (typically around its Kd value) is incubated with the receptor preparation along with varying concentrations of the unlabeled "competitor" ligand. acs.orgnih.gov
The unlabeled ligand competes with [3H]PSB-11 for binding to the receptor, causing a concentration-dependent decrease in the measured specific binding of the radioligand. The concentration of the competitor that inhibits 50% of the specific [3H]PSB-11 binding is known as the IC50 value. This can then be converted to the Ki value using the Cheng-Prusoff equation.
These experiments have been instrumental in defining the high affinity and selectivity of this compound. It exhibits a Ki value of approximately 2.3 nM for the human A3 receptor. chemsrc.com Its selectivity is highlighted by its significantly lower affinity for other human adenosine receptor subtypes and for the rat A3 receptor.
| Receptor | Species | Ki Value | Reference |
|---|---|---|---|
| A3 | Human | 2.3 nM | |
| A1 | Human | 4.1 µM | |
| A2A | Human | 3.3 µM | |
| A3 | Rat | >10,000 nM |
Competition assays using [3H]PSB-11 are also widely employed to screen and characterize other novel A3 receptor ligands.
| Compound | Ki (nM) | Reference |
|---|---|---|
| MRS5980 | 0.72 nM | nih.gov |
| IB-MECA | 2.9 nM | nih.gov |
| 2-Cl-IB-MECA | 3.5 nM | nih.gov |
| MRS5679 | 82 nM | nih.gov |
Kinetic binding experiments measure the rates at which a ligand associates with (kon or association rate constant) and dissociates from (koff or dissociation rate constant) its receptor. These parameters provide a more dynamic view of the ligand-receptor interaction than affinity constants alone. The ratio of koff to kon can also be used to calculate the kinetic KD.
Competition association assays using [3H]PSB-11 are a common method to determine the kinetic parameters of unlabeled ligands. acs.orgnih.gov In these experiments, the binding of [3H]PSB-11 is measured over time in the absence and presence of a competing unlabeled ligand. nih.govacs.org The rate at which [3H]PSB-11 binding reaches equilibrium is affected by the presence of the competitor, and by analyzing these changes, the kon and koff of the unlabeled ligand can be calculated using models like that proposed by Motulsky and Mahan. nih.govnih.gov Due to the rapid kinetics at physiological temperatures, these assays are often performed at lower temperatures (e.g., 10°C or 25°C) to slow the reaction rates for more accurate measurement. nih.govacs.org The reciprocal of the dissociation rate (1/koff) is the residence time (RT), which describes the average duration a ligand remains bound to its target. nih.govresearchgate.net
| Ligand | kon (105 M-1min-1) | koff (min-1) | Residence Time (min) | Reference |
|---|---|---|---|---|
| [3H]PSB-11 | - | - | 44.6 | nih.gov |
| 17b | 2810 | 0.024 | 41.7 | acs.org |
| LUF7565 | - | - | > 240 | nih.gov |
Competition Binding Experiments for Ligand Affinity and Selectivity Profiling
Functional Assay Techniques for Ligand Efficacy and Potency Determination
Beyond quantifying binding, functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist, and to measure its potency (e.g., EC50 or IC50) and efficacy.
The A3 adenosine receptor is a G protein-coupled receptor (GPCR), primarily coupling to Gi/o proteins. nih.gov The [35S]GTPγS binding assay is a direct measure of G protein activation. In this assay, a non-hydrolyzable analog of GTP, [35S]GTPγS, is used. When an agonist binds to the receptor, it catalyzes the exchange of GDP for GTP on the G protein α-subunit, which then becomes activated. The incorporation of the radiolabeled [35S]GTPγS into the G protein can be measured as an index of receptor activation.
Research has shown that this compound acts as an inverse agonist in [35S]GTPγS binding assays. This means that, rather than just blocking the action of an agonist, it reduces the basal or constitutive activity of the receptor, leading to a decrease in G protein activation below baseline levels. wikipedia.org
| Parameter | Value | Cell Line | Effect | Reference |
|---|---|---|---|---|
| IC50 | 36 nM | hA3-CHO cells | Inverse Agonist |
Furthermore, the assay can be used to observe the functional consequences of competitive interactions. For instance, the presence of GTPγS can cause a rightward shift in the competition curve of an agonist for [3H]PSB-11 binding, which is indicative of functional coupling between the receptor and G proteins. nih.gov
Since the A3 receptor typically couples to Gi proteins, its activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for producing cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels. A cAMP accumulation assay measures this downstream signaling event.
In this type of assay, cells expressing the A3 receptor are first stimulated with a compound like forskolin (B1673556) to elevate basal cAMP levels. An A3 receptor agonist is then added, which will cause a measurable decrease in cAMP accumulation. As a competitive antagonist, this compound would be expected to block the agonist-induced decrease in cAMP levels in a concentration-dependent manner. This allows for the determination of its functional potency as an antagonist in a cellular context. While specific data for this compound in cAMP assays is not detailed in the provided context, this method remains a standard technique for characterizing the functional activity of A3 receptor ligands.
Cell-Based Functional Readouts for A3 Receptor Activity
To elucidate the functional consequences of this compound binding to the A3 adenosine receptor (A3AR), researchers employ a variety of cell-based assays. These assays are critical for understanding how this antagonist modulates receptor signaling pathways.
A primary method involves measuring changes in intracellular cyclic AMP (cAMP) levels. archivesofmedicalscience.com Since the A3AR is typically coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP production. archivesofmedicalscience.com In this context, this compound, acting as an antagonist or inverse agonist, would be expected to block or reverse the agonist-induced decrease in cAMP. tocris.com For instance, in CHO cells expressing the human A3AR, this compound has demonstrated inverse agonist activity in [³⁵S]GTPγS binding assays, which measure G-protein activation, a key step in the signaling cascade. tocris.com
Another common approach is the use of reporter gene assays. In these systems, cells are transfected with a plasmid where a reporter gene (such as luciferase) is under the control of a cAMP-responsive element. Changes in receptor activity that alter cAMP levels will, in turn, modulate the expression of the reporter gene, providing a quantifiable readout.
Bioluminescence Resonance Energy Transfer (BRET) assays are also valuable tools. acs.org BRET can be used to monitor the interaction between the A3AR and its signaling partners, such as G-proteins or β-arrestins. acs.org For example, a BRET assay could be designed to measure the dissociation of G-protein subunits upon receptor activation, and this compound's ability to inhibit this process could be quantified.
The choice of cell line for these assays is crucial. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells are frequently used because they can be readily transfected to express the A3AR and often have low endogenous expression of other adenosine receptor subtypes that could interfere with the results. researchgate.netacs.orgnih.gov
Advanced Techniques in Receptor Characterization Employing this compound
This compound is instrumental in the screening and characterization of allosteric modulators of the A3AR. Allosteric modulators bind to a site on the receptor distinct from the orthosteric site (where the endogenous ligand and this compound bind) and can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the effects of orthosteric ligands. medchemexpress.commedchemexpress.com
A key experimental approach involves assessing the effect of a potential allosteric modulator on the binding kinetics of a radiolabeled orthosteric ligand, such as [³H]Psb 11. nih.gov For example, researchers can measure the dissociation rate of [³H]Psb 11 from the A3AR in the presence and absence of the compound being tested. nih.gov A change in the dissociation rate would suggest an allosteric interaction. nih.gov Studies have used this method to investigate various compounds, including 3-(2-pyridinyl)isoquinoline derivatives. nih.gov
Functional assays are also employed to characterize allosteric modulators. For instance, the ability of a PAM to enhance the potency or efficacy of an A3AR agonist can be measured in a cAMP assay or a [³⁵S]GTPγS binding assay. acs.orgmedchemexpress.com Conversely, a NAM would be expected to decrease the agonist's effect. This compound can be used as a control in these experiments to ensure that the observed effects are indeed mediated through the A3AR.
This compound plays a vital role in protein profiling and analyzing the expression of the A3AR. In techniques like Western blotting or flow cytometry, this compound can be used as a competitive antagonist to confirm the specificity of a signal. nih.govresearchgate.net For example, if an antibody or a fluorescently labeled ligand is used to detect the A3AR, pre-incubation with an excess of this compound should block this interaction, demonstrating that the signal is specific to the A3AR. nih.govresearchgate.net
Recent advancements have led to the development of affinity-based probes (AfBPs) that can covalently label the A3AR. acs.orgnih.gov In the development and validation of these probes, this compound is used as a protecting ligand. acs.orgnih.gov By pre-incubating cells or membranes with this compound before adding the covalent probe, researchers can show that the probe specifically labels the A3AR, as the binding of the probe will be blocked. acs.orgnih.gov This has been demonstrated in studies using clickable, covalent AfBPs to target the human A3AR. nih.gov
Furthermore, proteomic approaches, such as two-dimensional gel electrophoresis followed by mass spectrometry, can be used to identify proteins that interact with the A3AR. tandfonline.com In such experiments, this compound could be used to modulate the receptor's conformation and potentially influence its protein-protein interactions, providing insights into the A3AR interactome.
Allosteric Modulator Screening and Characterization
Data Analysis and Interpretation in Pharmacological Research
The analysis of receptor binding data involving this compound relies heavily on mathematical modeling and statistical analysis. In radioligand binding assays, where the affinity of this compound (or its ability to displace other radioligands) is determined, the data are typically plotted as a function of ligand concentration.
Non-linear regression analysis is then used to fit the data to a specific binding model, most commonly the one-site or two-site binding model. From these fits, key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are derived. The Ki value for this compound at the human A3AR has been reported to be approximately 2.3 nM. tocris.commedchemexpress.commedchemexpress.com
Table 1: Binding Affinity of this compound at Adenosine Receptors
| Receptor Subtype | Species | Ki (nM) | Selectivity vs. hA3AR |
|---|---|---|---|
| A3 | Human | 2.3 tocris.commedchemexpress.com | - |
| A3 | Rat | >10,000 tocris.com | >4347-fold |
| A1 | Human | 4,100 tocris.com | >1782-fold |
| A2A | Human | 3,300 tocris.com | >1434-fold |
Statistical methods, such as t-tests or analysis of variance (ANOVA), are crucial for comparing binding parameters between different conditions or compounds. acs.orgacs.org For example, statistical tests are used to determine if the affinity of a ligand is significantly different in the presence of a potential allosteric modulator. acs.orgacs.org
Kinetic binding data, which describe the rates of association (kon) and dissociation (koff) of a ligand, are analyzed using models such as the Motulsky and Mahan model. researchgate.net These analyses provide a more dynamic view of the ligand-receptor interaction than equilibrium binding assays alone.
Interpreting the results from functional assays involving this compound is key to understanding its mechanism of action and the role of the A3AR. In functional assays like cAMP measurement, the data are typically plotted as concentration-response curves. Non-linear regression is used to fit these curves and determine parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
The observation that this compound can act as an inverse agonist in some systems, meaning it reduces the basal activity of the receptor in the absence of an agonist, has significant mechanistic implications. tocris.com It suggests that the A3AR can exist in a constitutively active state and that this compound can stabilize an inactive conformation of the receptor.
By comparing the effects of this compound with those of other A3AR ligands, including agonists and other antagonists, researchers can build a more complete picture of the receptor's pharmacology. For example, the use of this compound in conjunction with allosteric modulators can help to elucidate the complex interplay between different binding sites on the receptor. nih.govnih.gov
Ultimately, the careful analysis and interpretation of both binding and functional data are essential for translating the in vitro pharmacological profile of this compound into a deeper understanding of A3AR biology and its potential as a therapeutic target.
Q & A
Q. What is the primary pharmacological target of Psb 11 hydrochloride, and what experimental approaches validate its selectivity?
this compound is a potent and selective antagonist of adenosine A3 receptors (A3R). Its selectivity is typically validated through competitive binding assays comparing affinity across adenosine receptor subtypes (A1, A2A, A2B, A3). For example, radioligand displacement studies using transfected cell lines expressing individual receptor subtypes can quantify half-maximal inhibitory concentration (IC50) values. Researchers should include positive controls (e.g., known A3R antagonists) and negative controls (e.g., non-target receptor ligands) to confirm specificity. Data should be analyzed using nonlinear regression to calculate binding kinetics .
Q. What standardized assays are used to evaluate this compound's antagonist activity in cellular models?
Common assays include:
- cAMP inhibition assays : A3R activation reduces intracellular cAMP levels; this compound’s antagonism can be measured via reversal of this effect using ELISA or fluorescent probes.
- Calcium mobilization assays : In cells co-expressing A3R and chimeric G-proteins, this compound’s ability to block agonist-induced calcium flux is quantified via fluorometry.
- β-arrestin recruitment assays : Bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC) can assess this compound’s interference with A3R-β-arrestin interactions. Ensure assay conditions (e.g., buffer composition, incubation time) are optimized to minimize off-target effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s receptor binding affinity across different assay systems?
Variability in reported IC50 values may arise from differences in cell lines (e.g., endogenous vs. transfected receptors), ligand concentrations, or assay temperatures. To address this:
- Standardize experimental conditions : Use identical cell lines, buffer systems, and incubation times.
- Cross-validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., cAMP inhibition).
- Apply statistical rigor : Use replicate experiments (n ≥ 3) and report confidence intervals. Contradictory data should prompt re-evaluation of receptor expression levels or allosteric modulation .
Q. What experimental design principles should guide dose-response studies for this compound in vivo?
- Dose selection : Base doses on in vitro IC50 values, adjusted for bioavailability (e.g., 10x IC50 for initial in vivo testing).
- Control groups : Include vehicle controls, positive controls (e.g., selective A3R agonists), and negative controls (e.g., A3R knockout models).
- Endpoint selection : Measure physiological outcomes (e.g., anti-inflammatory effects in murine models) alongside pharmacokinetic parameters (plasma half-life, tissue distribution).
- Blinding and randomization : Mitigate bias by blinding experimenters to treatment groups .
Q. How should researchers analyze dose-response data to distinguish allosteric vs. orthosteric antagonism by this compound?
- Schild analysis : A linear Schild plot with slope ≈1 suggests competitive (orthosteric) antagonism. Non-linear plots may indicate allosteric effects.
- Dissociation kinetics : Use washout experiments to compare ligand-receptor dissociation rates. Allosteric modulators often exhibit slower dissociation.
- Mutagenesis studies : Introduce mutations at putative allosteric sites (e.g., transmembrane domains) to test this compound’s binding dependence on these regions .
Methodological Considerations
- Data reporting : Follow guidelines for transparent reporting (e.g., MIAME for microarray data, ARRIVE for animal studies). Include raw data, statistical tests, and effect sizes in supplementary materials .
- Replication : Validate key findings in independent laboratories using harmonized protocols to address reproducibility concerns .
- Ethical compliance : For in vivo studies, ensure adherence to institutional animal care guidelines, including justification of sample sizes and humane endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
